molecular formula C8H7IO2 B1329851 2-Iodophenyl acetate CAS No. 32865-61-5

2-Iodophenyl acetate

Cat. No. B1329851
CAS RN: 32865-61-5
M. Wt: 262.04 g/mol
InChI Key: SNIVHZRVLQLTLY-UHFFFAOYSA-N
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Description

2-Iodophenyl acetate is a chemical compound that has been studied in various contexts, particularly in organic synthesis. It is a versatile intermediate that can be used to introduce iodophenyl groups into molecules, which is valuable for subsequent transformations such as cross-coupling reactions.

Synthesis Analysis

The synthesis of derivatives related to 2-iodophenyl acetate has been explored in several studies. For instance, the [1-cyano-2-(2-iodophenyl)]ethylidene group has been introduced as an acetal-protecting group for carbohydrate thioglycoside donors, showing strong beta-selectivity and yielding beta-rhamnopyranosides after tin-mediated radical fragmentation . Another study demonstrates the conversion of molecular iodine into acetyl hypoiodite, which is then used for the synthesis of 1,2-iodo-cofunctionalized derivatives of alkenes, showcasing an iodine atom-economic approach . Additionally, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives have been coupled with terminal alkynes to afford acetic acid derivatives, utilizing palladium and copper(I) iodide catalysis .

Molecular Structure Analysis

The molecular structure of related iodophenyl compounds has been determined through various methods, including X-ray diffraction. For example, the crystal structure of 2'-iodobiphenyl-4-carboxylic acid has been analyzed, revealing the angles between phenyl rings and the carboxyl group attachment, which may provide insights into the structural characteristics of 2-iodophenyl acetate derivatives .

Chemical Reactions Analysis

2-Iodophenyl acetate and its derivatives participate in a variety of chemical reactions. The palladium-catalyzed direct acylation of iodoacetanilides/iodophenyl acetates with aldehydes has been reported, leading to the synthesis of 2-quinolinones and other bioactive compounds . Furthermore, the photostimulated reactions of 2-(2-iodophenyl)acetate ion with carbanions have been used to synthesize ε-oxo acids and 3-benzazepin-2-ones, employing the SRN1 substitution mechanism .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-iodophenyl acetate are not detailed in the provided papers, related compounds have been synthesized and characterized. For instance, acetyl and iodo derivatives of certain phenyl compounds have been synthesized and analyzed using infrared, nuclear magnetic resonance, and elemental analysis, which could be indicative of the properties of 2-iodophenyl acetate derivatives . Additionally, the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions in compounds like 2,6-diiodo-4-nitrophenyl acetate has been studied, which may influence the physical properties and reactivity of similar iodophenyl acetates .

properties

IUPAC Name

(2-iodophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIVHZRVLQLTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186520
Record name Phenol, 2-iodo-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodophenyl acetate

CAS RN

32865-61-5
Record name Phenol, 2-iodo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32865-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-iodo-, acetate
Source ChemIDplus
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Record name Phenol, 2-iodo-, acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-iodo-, 1-acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
JF Guastavino, ME Buden, CS Garcia, RA Rossi - 2011 - ri.conicet.gov.ar
The synthesis of 3-benzazepin-2-ones using commercially available 2-(2-iodophenyl)acetic acid as starting material is described. The synthetic strategy involves the SRN1 substitution …
Number of citations: 7 ri.conicet.gov.ar
JF Guastavino, ME Budén… - … : Online Journal of …, 2011 - search.ebscohost.com
The synthesis of 3-benzazepin-2-ones using commercially available 2-(2-iodophenyl) acetic acid as starting material is described. The synthetic strategy involves the S RN 1 …
Number of citations: 2 search.ebscohost.com
FG Schreiber, R Stevenson - Organic Preparations and …, 1978 - Taylor & Francis
… For this purpose, we examined the reaction of (111) with the readily obtained 4, 5-dimethoxy-2-iodophenyl acetate (IV). It was hoped that the aryl iodide function would permit coupling …
Number of citations: 4 www.tandfonline.com
S Buchan, H McCombie - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… 6-Dichloro-2-iodophenyl acetate was obtained by the decomposition of the iododichloride of 4-chloro-2-iodophenyl acetate. It was identical with the compound resulting from the …
Number of citations: 0 pubs.rsc.org
G Chouhan, H Alper - The Journal of Organic Chemistry, 2009 - ACS Publications
A three-component cascade process is described for the synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones by a one-pot carboxamidation/aldol-type condensation reaction. …
Number of citations: 39 pubs.acs.org
Z Zheng, H Alper - Organic Letters, 2008 - ACS Publications
A wide variety of substituted isoquinolin-1(2H)-ones were synthesized in reasonable to good yields by the palladium-catalyzed cyclization of diethyl(2-iodoaryl)malonates with imidoyl …
Number of citations: 55 pubs.acs.org
RM Keefer, LJ Andrews - Journal of the American Chemical …, 1959 - ACS Publications
… the demonstrated capacity of 0acetamido and o-benzamido substituents to participate in the iodobenzene dichloride reaction, it is surprising that the dichlorides of 2-iodophenyl acetate …
Number of citations: 13 pubs.acs.org
D Zhang, Z Liu, EK Yum, RC Larock - The Journal of Organic …, 2007 - ACS Publications
The synthesis of highly substituted indenes has been achieved by three different transition metal-mediated methods. The first method involves the palladium-catalyzed carboannulation …
Number of citations: 101 pubs.acs.org
AK Atta, SB Kim, J Heo, DG Cho - Organic letters, 2013 - ACS Publications
… 4-formyl-2-iodophenyl acetate, as shown in Scheme 1. Compound 6 was obtained in 92% yield by Sonogashira coupling between 4-formyl-2-iodophenyl acetate and phenyl acetylene. …
Number of citations: 44 pubs.acs.org
H Kim, KI Min, K Inoue, DJ Im, DP Kim, J Yoshida - Science, 2016 - science.org
… The sequential bimolecular reactions, including I-Li exchange of 4-chloro-2-iodophenyl acetate (6) to generate the corresponding aryllithium intermediate and its trapping reaction with 2…
Number of citations: 211 www.science.org

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